(8-Methylquinolin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methylquinolin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-4-yl)methanamine hydrochloride typically involves the reaction of 8-methylquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (8-Methylquinolin-4-yl)methanamine hydrochloride can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
Chemistry: (8-Methylquinolin-4-yl)methanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays .
Medicine: It is used in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (8-Methylquinolin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Quinoline: A parent compound of (8-Methylquinolin-4-yl)methanamine hydrochloride, used in the synthesis of various derivatives.
8-Methylquinoline: A precursor in the synthesis of this compound.
4-Aminoquinoline: A related compound with similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(8-methylquinolin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10;/h2-6H,7,12H2,1H3;1H |
InChI Key |
FKKVWARNIHQLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.